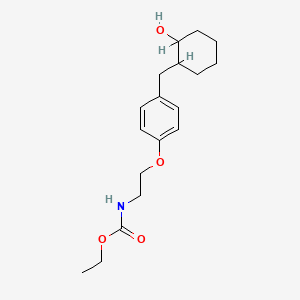
Ethyl N-(2-(4-((2-hydroxycyclohexyl)methyl)phenoxy)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(2-(4-((2-hydroxycyclohexyl)methyl)phenoxy)ethyl)carbamate is a chemical compound known for its role as an insect juvenile hormone bioanalog
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(2-(4-((2-hydroxycyclohexyl)methyl)phenoxy)ethyl)carbamate typically involves the reduction of ethyl N-(2-(4-((2-oxocyclohexyl)methyl)phenoxy)ethyl)carbamate. This reduction can be achieved using various strains of Saccharomyces cerevisiae, which have shown enantioselective reduction potential . The reaction yields the cis and trans isomers of the compound with high enantiomeric purity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of bioreactors and fermentation processes involving Saccharomyces cerevisiae in different sizes, such as 250-ml shake-flasks and 1-l fermenters, has been explored . These methods ensure high yields and enantiomeric purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-(2-(4-((2-hydroxycyclohexyl)methyl)phenoxy)ethyl)carbamate undergoes various chemical reactions, including reduction, oxidation, and substitution reactions. The reduction of the oxo group to a hydroxy group is a key reaction in its synthesis .
Common Reagents and Conditions
Common reagents used in the reduction of this compound include Saccharomyces cerevisiae strains, which act as biocatalysts . The reaction conditions typically involve controlled fermentation processes to achieve high yields and enantiomeric purity .
Major Products Formed
The major products formed from the reduction of ethyl N-(2-(4-((2-oxocyclohexyl)methyl)phenoxy)ethyl)carbamate are the cis and trans isomers of this compound .
Applications De Recherche Scientifique
Ethyl N-(2-(4-((2-hydroxycyclohexyl)methyl)phenoxy)ethyl)carbamate has several scientific research applications:
Mécanisme D'action
The mechanism of action of ethyl N-(2-(4-((2-hydroxycyclohexyl)methyl)phenoxy)ethyl)carbamate involves its interaction with specific molecular targets, mimicking the effects of insect juvenile hormones. This interaction disrupts the normal development and growth processes in insects, making it an effective bioanalog for pest control .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl N-(2-(4-((2-oxocyclohexyl)methyl)phenoxy)ethyl)carbamate
- Other chiral insect juvenile hormone analogs derived from substituted cyclopentanol
Uniqueness
Ethyl N-(2-(4-((2-hydroxycyclohexyl)methyl)phenoxy)ethyl)carbamate is unique due to its high enantiomeric purity and specific biological activity as an insect juvenile hormone analog. Its ability to undergo enantioselective reduction with high yields sets it apart from other similar compounds .
Propriétés
Numéro CAS |
120672-45-9 |
|---|---|
Formule moléculaire |
C18H27NO4 |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
ethyl N-[2-[4-[(2-hydroxycyclohexyl)methyl]phenoxy]ethyl]carbamate |
InChI |
InChI=1S/C18H27NO4/c1-2-22-18(21)19-11-12-23-16-9-7-14(8-10-16)13-15-5-3-4-6-17(15)20/h7-10,15,17,20H,2-6,11-13H2,1H3,(H,19,21) |
Clé InChI |
JZHZZCDSDITRIS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NCCOC1=CC=C(C=C1)CC2CCCCC2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Tetrazole, 5-[(2,4-dinitrophenyl)thio]-1-phenyl-](/img/structure/B14285166.png)
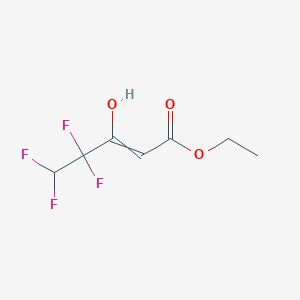
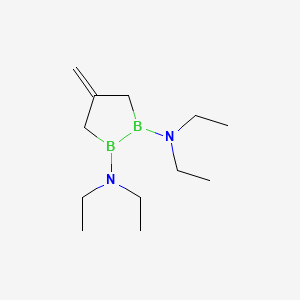
![Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]-](/img/structure/B14285174.png)
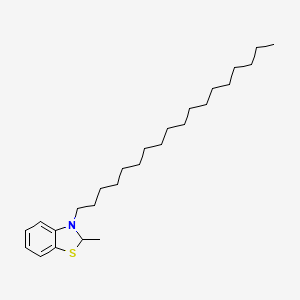
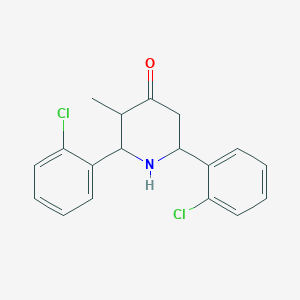
![1-[(But-1-en-1-yl)oxy]-3-butoxypropan-2-ol](/img/structure/B14285184.png)

![Methyl 3-[(fluorosulfonyl)oxy]benzoate](/img/structure/B14285194.png)
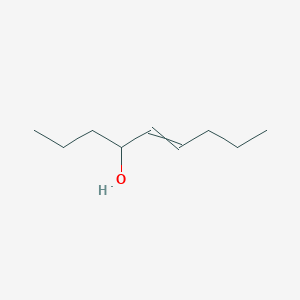
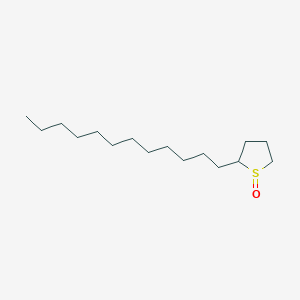
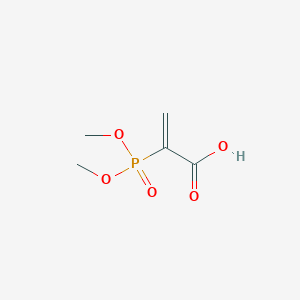
![3-{1,3-Bis[4-(dimethylamino)phenyl]prop-2-en-1-yl}pentane-2,4-dione](/img/structure/B14285233.png)
